molecular formula C9H7ClN2O2 B1489705 4-Chloro-6-methoxyquinazolin-7-ol CAS No. 263400-68-6

4-Chloro-6-methoxyquinazolin-7-ol

Cat. No. B1489705
M. Wt: 210.62 g/mol
InChI Key: BXRGTEOKLSVMJU-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxyquinazolin-7-ol, also known as PD0332991, is a small-molecule cyclin-dependent kinase 4/6 (CDK4/6) inhibitor. It has a molecular weight of 210.62 g/mol .


Molecular Structure Analysis

The IUPAC name for this compound is 4-chloro-7-methoxy-6-quinazolinol . Its InChI code is 1S/C9H7ClN2O2/c1-14-8-3-6-5 (2-7 (8)13)9 (10)12-4-11-6/h2-4,13H,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : 4-Chloro-6-methoxyquinazolin-7-ol has been synthesized through various chemical processes. For instance, a compound related to it, 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, was synthesized using selective nucleophilic attack, demonstrating the compound's potential for complex chemical synthesis (Cai et al., 2019).

  • Crystal Structure Analysis : The crystal structure and biological activity of related compounds have been studied, revealing their potential in understanding molecular interactions and applications in material science. For example, the crystal structure of a similar compound, synthesized from 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate, was analyzed (Cai et al., 2019).

Biological Activities

  • Anticancer Potential : Compounds derived from 4-Chloro-6-methoxyquinazolin-7-ol have shown promise as anticancer agents. For instance, derivatives like N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine exhibited potent apoptosis induction and were effective in various cancer models, suggesting potential applications in cancer therapy (Sirisoma et al., 2009).

  • Antitumor Activities : Synthesized derivatives of 4-Chloro-6-methoxyquinazolin-7-ol, such as 4-(3′-chlorophenylamino)-6-methoxy quinazoline derivatives, have demonstrated antitumor activity in vitro, suggesting their potential use in developing new antitumor drugs (Gui-ping, 2012).

Molecular Docking and Drug Design

  • Molecular Docking Studies : Compounds related to 4-Chloro-6-methoxyquinazolin-7-ol have been utilized in molecular docking studies to explore their binding affinities with various biological targets, aiding in drug design and discovery (Murugavel et al., 2017).

  • Development of Imaging Agents : Derivatives have been studied for their potential as imaging agents in tumor detection, showcasing their applications in medical diagnostics and therapeutic monitoring (Chen et al., 2012).

Chemical Properties and Characterization

  • Chemical Analysis and Characterization : Detailed analytical studies of compounds structurally similar to 4-Chloro-6-methoxyquinazolin-7-ol, such as 1,2,4-triazole derivatized quinolines, provide insights into their chemical properties, stability, and potential applications in various fields (Somagond et al., 2019).

  • Synthetic Optimization : Improved synthesis methods for derivatives of 4-Chloro-6-methoxyquinazolin-7-ol have been developed, enhancing the efficiency and yield of these compounds, crucial for their application in research and industry (Zheng et al., 2009).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray (P261), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

4-chloro-6-methoxyquinazolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-8-2-5-6(3-7(8)13)11-4-12-9(5)10/h2-4,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRGTEOKLSVMJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301277669
Record name 4-Chloro-7-hydroxy-6-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301277669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-methoxyquinazolin-7-ol

CAS RN

263400-68-6
Record name 4-Chloro-7-hydroxy-6-methoxyquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=263400-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-7-hydroxy-6-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301277669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Dimethylformamide (0.5 ml) was added to a solution of 7-(acetoxy)-6-methoxyquinazolin-4-(3H)-one (2.0 g, 8.5 mmol) in thionyl chloride (32 ml) and the reaction mixture was heated at reflux for 1.5 hours. Upon cooling to ambient temperature, the thionyl chloride was removed in vacuo and azeotroped twice with toluene. The residue was diluted with dichloromethane (15 ml), a solution of 10% ammonia in methanol (80 ml) added and the mixture heated at 80° C. for 10 minutes. Upon cooling to ambient temperature, the solvent was evaporated to almost complete dryness, water was added and the pH adjusted to 7 with dilute hydrochloric acid. The resultant precipitate was collected by filtration and dried in vacuo at 35° C. for 18 hours to yield 4-chloro-7-hydroxy-6-methoxyquinazoline (1.65 g, 92% yield):
Quantity
0.5 mL
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reactant
Reaction Step One
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2 g
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reactant
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Quantity
32 mL
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Synthesis routes and methods II

Procedure details

7-Acetoxy-6-methoxy-3,4-dihydroquinazolin-4-one (1 g, 4.3 mmol) was suspended in thionyl chloride (10.5 ml). One drop of dimethylformamide was added and the reaction was heated to 80° C. for two hours, during which time the solid dissolved. The reaction mixture was cooled and the thionyl chloride was removed in vacuo. The residue was azeotroped with toluene before being suspended in methylene chloride. A solution of 10% ammonia in ethanol (40 ml) was added and the reaction mixture was heated to 80° C. for 15 minutes. After cooling the solvents were removed in vacuo and the residue redissolved in water (10 ml) and the pH adjusted to 7.0 with 2M hydrochloric acid. The resulting solid was filtered, washed with water and dried over phosphorus pentoxide yielding 4-chloro-7-hydroxy-6-methoxyquinazoline as a white solid (680 mg, 75%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10.5 mL
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reactant
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0 (± 1) mol
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catalyst
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Synthesis routes and methods III

Procedure details

7-Benzyloxy-6-methoxy-3,4-dihydroquinazolin-4-one (10.1 g) was suspended in thionyl chloride (200 ml) then dimethylformamide (0.5 ml) added and the resultant mixture heated to 80° C. and stirred for 3 hours. The reaction mixture was evaporated and azeotroped with toluene to yield 4-chloro-7-hydroxy-6-methoxyquinazoline as a solid (12.1 g, 100%); NMR: 4.88 (s, 3H), 5.25 (s, 2H), 7.44 (s, 1H), 7.49 (s, 1H), 7.32-7.52 (m, 5H), 8.83 (s, 1H); m/s: M+H+ 283.
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
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reactant
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[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
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reactant
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Quantity
200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
BGK Perera, DJ Maly - Molecular Biosystems, 2008 - pubs.rsc.org
Immobilized kinase inhibitors have emerged as powerful reagents for the determination of kinase inhibitor selectivity and for the enrichment of protein targets from cellular lysates. Here, …
Number of citations: 14 pubs.rsc.org
BGK Perera - 2012 - search.proquest.com
… to afford 0.49 g (47%) of 4-chloro-6-methoxyquinazolin-7-ol. Rf = 0.5 (10% MeOH in CH2Cl2)… A mixture of 4-chloro-6-methoxyquinazolin-7-ol (0.4 g, 1.3 mmol, 1.2 equiv.), 22 (0.23 g, 1.1 …
Number of citations: 2 search.proquest.com

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